Ethyl 3-(2-methylanilino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-methylanilino)but-2-enoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of butenoic acid and features an ethyl ester group attached to the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylanilino)but-2-enoate typically involves the reaction of ethyl acetoacetate with 2-methylaniline under acidic or basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include ethyl acetoacetate, 2-methylaniline, and a suitable acid or base catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylanilino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters, amides, or other substituted products.
Scientific Research Applications
Ethyl 3-(2-methylanilino)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methylanilino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(2-methylanilino)but-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-amino-2-butenoate: Similar structure but with an amino group instead of an anilino group.
Ethyl 3-methyl-3-butenoate: Lacks the anilino group, making it less complex.
Ethyl 2-methylenebut-3-enoate: Features a methylene group instead of an anilino group.
Properties
CAS No. |
885469-90-9 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 3-(2-methylanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)9-11(3)14-12-8-6-5-7-10(12)2/h5-9,14H,4H2,1-3H3 |
InChI Key |
RCJKNVHDRNYDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.